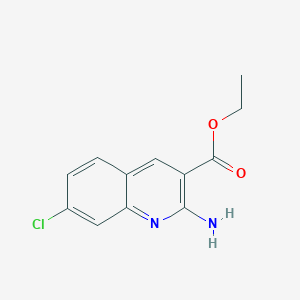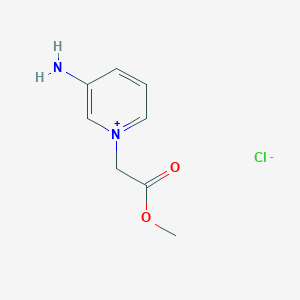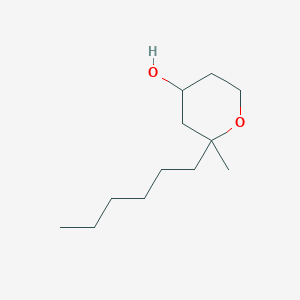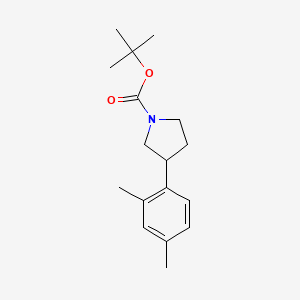
1-Boc-3-(2,4-dimethylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-(2,4-dimethylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring, and a 2,4-dimethylphenyl group attached to the third carbon of the pyrrolidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 1-Boc-3-(2,4-dimethylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylphenyl bromide and pyrrolidine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a nucleophilic substitution reaction where pyrrolidine reacts with 2,4-dimethylphenyl bromide in the presence of a base.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the resulting compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Boc-3-(2,4-dimethylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts like palladium.
Applications De Recherche Scientifique
1-Boc-3-(2,4-dimethylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic applications, including the development of new drugs for various diseases.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Boc-3-(2,4-dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the compound, allowing it to participate in various chemical reactions without undergoing degradation. The 2,4-dimethylphenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological targets.
Comparaison Avec Des Composés Similaires
1-Boc-3-(2,4-dimethylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(3,4-dimethylphenyl)pyrrolidine: Similar structure but with different substitution pattern on the phenyl ring.
1-Boc-3-(2,3-dimethylphenyl)pyrrolidine: Another isomer with different methyl group positions.
1-Boc-3-(4-methylphenyl)pyrrolidine: Contains only one methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C17H25NO2 |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
tert-butyl 3-(2,4-dimethylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-12-6-7-15(13(2)10-12)14-8-9-18(11-14)16(19)20-17(3,4)5/h6-7,10,14H,8-9,11H2,1-5H3 |
Clé InChI |
NCIQWPRVBORXJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


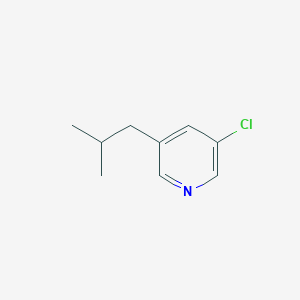
![7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13670362.png)
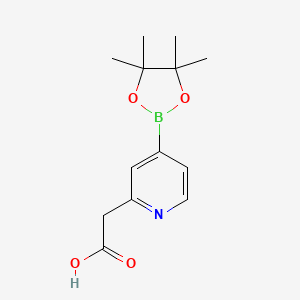
![5-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13670371.png)
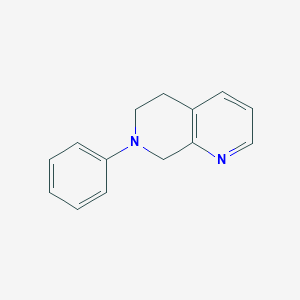
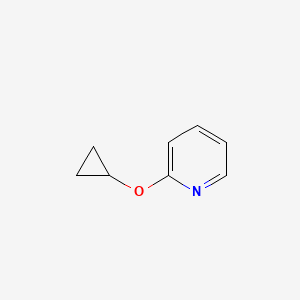
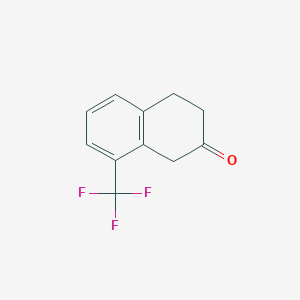
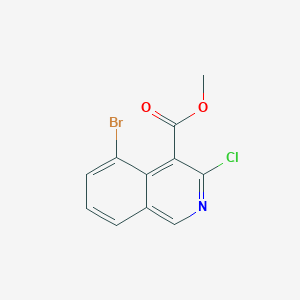
![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13670423.png)
